

Py-BODIPY-NHS ester for FRET (Förster Resonance Energy Transfer) assays

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Py-BODIPY-NHS ester	
Cat. No.:	B12507599	Get Quote

Application Notes and Protocols for Py-BODIPY-NHS Ester in FRET Assays

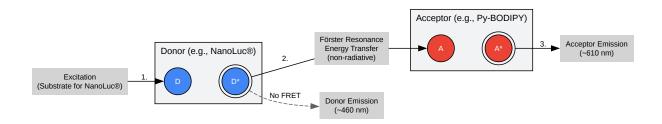
For Researchers, Scientists, and Drug Development Professionals

Introduction to Py-BODIPY-NHS Ester for FRET Assays

Py-BODIPY-NHS ester, also known as NanoBRET 590-SE, is a versatile fluorescent probe with applications in Förster Resonance Energy Transfer (FRET) assays. This small molecule dye possesses a strong ultraviolet (UV) absorption, a sharp fluorescence peak, and a high quantum yield, making it an excellent acceptor fluorophore in FRET pairs.[1][2] Its relative insensitivity to environmental polarity and pH ensures stable performance under various physiological conditions.[1][2] The N-hydroxysuccinimide (NHS) ester functional group allows for straightforward covalent labeling of primary amines on proteins and other biomolecules, facilitating the creation of specific FRET probes for studying molecular interactions.[3]

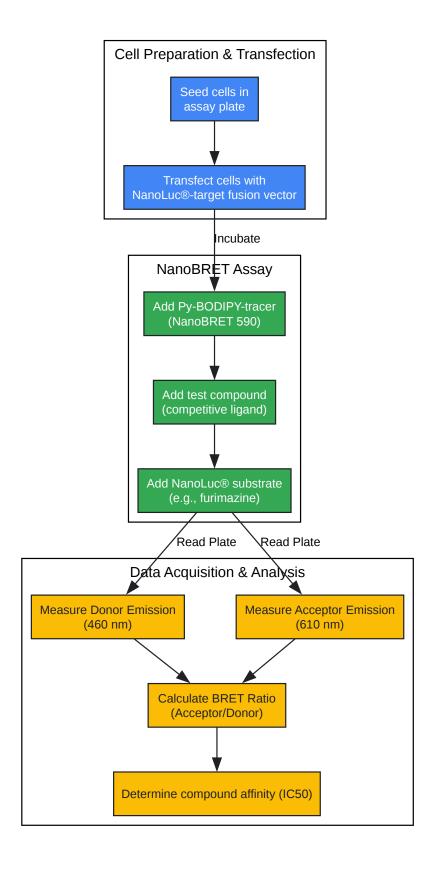
A prominent application of **Py-BODIPY-NHS ester** is in NanoBRET™ Target Engagement (TE) assays. In this system, it serves as the fluorescent energy acceptor for the NanoLuc® luciferase, a small, bright engineered luciferase that acts as the energy donor. This donor-acceptor pair allows for the quantitative measurement of compound binding to target proteins in living cells, providing valuable insights into drug efficacy and target engagement.

Quantitative Data for Py-BODIPY-NHS Ester


The following table summarizes the key quantitative properties of **Py-BODIPY-NHS ester** (NanoBRET 590-SE) and its FRET pairing with NanoLuc® Luciferase.

Property	Value	Notes
Py-BODIPY-NHS Ester (NanoBRET 590-SE)		
Excitation Maximum (λex)	~590 nm	The extinction coefficient is measured at this wavelength.
Emission Maximum (λem)	~610 nm	This is the peak of the fluorescence emission.
Molar Extinction Coefficient (ε)	83,000 M ⁻¹ cm ⁻¹	At 590 nm.
Quantum Yield (Φ)	High	Specific value not available in the searched literature, but BODIPY dyes are known for high quantum yields.
NanoLuc® Luciferase (Donor)		
Emission Maximum (λem)	~460 nm	This is the peak of the bioluminescence emission.
NanoLuc®-Py-BODIPY FRET Pair		
Förster Distance (Ro)	~6-7 nm	Experimentally determined Förster distances for NanoBRET with red-shifted acceptors like TMR and NCT are 6.17 nm and 7.09 nm, respectively, providing a strong estimate.

Signaling Pathway and Experimental Workflow Diagrams


The following diagrams, generated using Graphviz (DOT language), illustrate the principles of FRET and the experimental workflow of a NanoBRET Target Engagement Assay.

Click to download full resolution via product page

Caption: Principle of Förster Resonance Energy Transfer (FRET).

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [worldwide.promega.com]
- 2. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 3. NHS ester protocol for labeling proteins [abberior.rocks]
- To cite this document: BenchChem. [Py-BODIPY-NHS ester for FRET (Förster Resonance Energy Transfer) assays]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12507599#py-bodipy-nhs-ester-for-fret-f-rster-resonance-energy-transfer-assays]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com